6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine

Lipophilicity LogP Drug-likeness

Optimizing donor-acceptor polymers requires strong electron-accepting building blocks. The PT core offers lower bandgap (0.85 eV) than standard BT scaffolds. This 6-benzyl derivative provides: • LogP 6.01, tPSA 66.9 Ų - ideal for CNS hit-to-lead libraries • Non-hydrolyzable benzyl group - eliminates ester degradation pathways • Pre-functionalized scaffold for D-A polymers, acceptors, or dyes Reduction yields fluorescent azaheterocycles (triazolo, imidazolo derivatives). Stocked research chemical for immediate shipment.

Molecular Formula C24H17N3S
Molecular Weight 379.5 g/mol
CAS No. 87255-86-5
Cat. No. B13108210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine
CAS87255-86-5
Molecular FormulaC24H17N3S
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C3=NSN=C3C(=N2)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H17N3S/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)23-24(27-28-26-23)22(25-20)19-14-8-3-9-15-19/h1-15H,16H2
InChIKeyLSXMSUZRPMKGJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine: Identity & Procurement


6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine (CAS 87255-86-5) is a fully substituted fused heterocycle built on the [1,2,5]thiadiazolo[3,4-c]pyridine (PT) core, bearing phenyl groups at the 4- and 7-positions and a benzyl substituent at the 6-position . The PT core is recognized as a stronger electron-accepting unit than the widely used 2,1,3-benzothiadiazole (BT) scaffold, a property that has driven its adoption in donor–acceptor polymer design for organic electronics [1]. This compound is listed as an in-stock research chemical by at least one specialty supplier and belongs to a broader family of 4,7-diphenyl-thiadiazolopyridines whose reduction yields fluorescent azaheterocycles [2].

PT core electron-acceptor building block for donor–acceptor polymers and electrochromic materials
Precursor for fluorescent azaheterocycle synthesis via reductive ring-opening pathway
Lipophilic, low-PSA scaffold for permeability-focused screening library design

6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine: Why Analogs Cannot Substitute


The 6-benzyl substituent is not a passive spectator group. Compared to the 6-ethoxycarbonyl analog (ethyl 4,7-diphenyl-1,2,5-thiadiazolo[3,4-c]pyridine-6-carboxylate, CAS 72624-44-3), the benzyl derivative exhibits a markedly higher computed LogP (6.01 vs. 4.60) and a substantially lower topological polar surface area (PSA: 66.9 vs. 93.2 Ų) . These differences translate into distinct lipophilicity and membrane-permeation profiles. Furthermore, the benzyl group lacks the hydrolytically labile ester functionality present in the carboxylate analog, eliminating a potential degradation pathway. Substituting the PT core with a benzothiadiazole (BT) core would reduce electron-accepting strength; the PT-based polymer PEPTE achieves an electrochemical bandgap (Eg,ele) of 0.85 eV and an optical bandgap (Eg,opt) of 1.12 eV, both lower than its BT analog [1]. These quantifiable differences mean that generic substitution with any single close analog will alter key physicochemical and electronic properties.

This Compound
6-Benzyl substituent: LogP ~6, PSA ~67 Ų
vs
Analog
6-Ethoxycarbonyl: LogP ~4.6, PSA ~93 Ų shifts membrane interaction context
This Core
[1,2,5]Thiadiazolo[3,4-c]pyridine (PT): reported lower bandgap, faster switching
vs
Common Core
Benzothiadiazole (BT): weaker acceptor; core swap alters electrochromic performance
This Substituent
Benzyl C–C bond: hydrolytically stable
vs
Ester Analog
Ester C–O bond: labile under acidic/basic conditions; stability context differs

6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine: Quantitative Evidence vs. Analogs


LogP Advantage Over 6-Ethoxycarbonyl Analog

The computed octanol–water partition coefficient (LogP) of the 6-benzyl derivative is 6.01, compared with 4.60 for the 6-ethoxycarbonyl analog (ethyl 4,7-diphenyl-1,2,5-thiadiazolo[3,4-c]pyridine-6-carboxylate, CAS 72624-44-3) . This represents a difference of +1.41 log units, corresponding to an approximately 25-fold greater partitioning into octanol under equilibrium conditions.

LogP Advantage
Cross-study comparable
ΔLogP +1.41 (6.01 vs 4.60)
Supports lipophilicity-driven selection for permeability-sensitive research
Computed values; experimental logP verification recommended
Lipophilicity LogP Drug-likeness Membrane permeability

Lower Polar Surface Area vs. Ester Analog

The topological polar surface area (tPSA) of the 6-benzyl derivative is 66.91 Ų, compared with 93.21 Ų for the 6-ethoxycarbonyl analog . This 26.30 Ų reduction (approximately 28% lower) places the benzyl derivative well below the commonly cited 90 Ų threshold associated with favorable blood–brain barrier penetration, whereas the ester analog exceeds this threshold.

Lower PSA vs Ester Analog
Cross-study comparable
tPSA 66.91 Ų (−26.30 vs ester)
Lower PSA context may influence CNS permeability modeling
Below typical 90 Ų threshold in computational prediction
Polar surface area BBB penetration Passive permeability Drug design

PT Core: Stronger Acceptor than Benzothiadiazole

The [1,2,5]thiadiazolo[3,4-c]pyridine (PT) core that forms the scaffold of the target compound has been demonstrated to be a stronger electron acceptor than the 2,1,3-benzothiadiazole (BT) core. In a direct polymer-level comparison, the PT-based electrochromic polymer PEPTE exhibited an electrochemical bandgap (Eg,ele) of 0.85 eV and an optical bandgap (Eg,opt) of 1.12 eV, both lower than its BT analog [1]. PEPTE also displayed faster switching times (0.3 s at all three measured wavelengths) and higher coloration efficiency than the BT-based comparator [1].

PT Core Acceptor Strength
Class-level inference
PEPTE polymer: E_g,ele 0.85 eV, E_g,opt 1.12 eV, switching 0.3 s
Supports electrochromic material design using PT acceptor unit
Polymer film data; monomer reactivity and processing may differ
Electron acceptor Bandgap engineering Electrochromic polymers Donor–acceptor polymers

Hydrolytic Stability: Benzyl vs. Ester Substituent

The 6-benzyl derivative contains a C–C bond at the 6-position connecting the pyridine ring to the benzyl group, in contrast to the ester C–O bond present in the 6-ethoxycarbonyl analog (CAS 72624-44-3). Ester functionalities are susceptible to hydrolysis under both acidic and basic conditions, as well as to enzymatic cleavage by esterases, whereas the benzyl C–C linkage is hydrolytically inert under analogous conditions .

Hydrolytic Stability
Class-level inference
Benzyl C–C bond vs ester C–O bond
May support stability screening under aqueous conditions
No experimental hydrolysis rate data for this compound pair
Chemical stability Hydrolytic degradation Synthetic intermediate Storage stability

Conformational Flexibility of the 6-Benzyl Substituent

The 6-benzyl substituent introduces a methylene spacer (–CH2–) between the pyridine ring and the terminal phenyl group. This sp³-hybridized carbon creates an additional rotational degree of freedom compared to the directly attached sp² carbon in the 6-phenyl analog (4,6,7-triphenyl-[1,2,5]thiadiazolo[3,4-c]pyridine, CAS 72624-47-6) and the conformationally restricted ester group in the 6-ethoxycarbonyl analog [1]. This structural feature permits the terminal phenyl ring of the benzyl group to adopt a wider range of dihedral angles relative to the heterocyclic core.

Conformational Flexibility
Supporting evidence
sp³ methylene spacer adds rotational freedom vs sp² phenyl or ester
Qualitative conformational difference may affect molecular recognition
X-ray or computational torsion data not available
Conformational analysis Molecular flexibility Crystal engineering Binding adaptation

6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine: Optimal Applications


CNS Drug Discovery: High Lipophilicity, Low PSA

With a computed LogP of 6.01 and a tPSA of 66.91 Ų, this compound falls within the favorable parameter space for CNS drug discovery (PSA < 90 Ų, LogP > 3). The 6-benzyl derivative offers a measurable advantage over the 6-ethoxycarbonyl analog (LogP 4.60, PSA 93.21 Ų) for compound collections aimed at identifying brain-penetrant hit compounds [1][2]. Procurement of this specific derivative is warranted when library designers seek to maximize lipophilicity and minimize PSA within the 4,7-diphenyl-thiadiazolopyridine chemotype.

Donor–Acceptor Polymers Utilizing PT Electron Acceptor

The [1,2,5]thiadiazolo[3,4-c]pyridine (PT) core has been shown to outperform benzothiadiazole (BT) as an electron-accepting building block, achieving an electrochemical bandgap as low as 0.85 eV in the PEPTE polymer system [1]. The 6-benzyl-4,7-diphenyl substitution pattern offers a pre-functionalized PT scaffold that can serve as a starting point for further derivatization into D–A polymers, small-molecule acceptors, or electrochromic materials. The benzyl group provides a chemically stable, non-hydrolyzable attachment point that distinguishes it from ester-substituted PT derivatives.

Fluorescent Probe Synthesis via Reductive Ring-Opening

The broader class of 4,7-diphenyl-1,2,5-thiadiazolo[3,4-c]pyridines undergoes reductive ring-opening to yield 3,4-diamino-2,5-diphenylpyridines, which can be further cyclized into fluorescent triazolo-, selenadiazolo-, and imidazolopyridine derivatives [1]. While the specific reduction behavior of the 6-benzyl derivative has not been explicitly reported, the conserved 4,7-diphenyl-thiadiazolopyridine architecture suggests similar reactivity. This compound can serve as a precursor for accessing 6-benzyl-substituted fluorescent azaheterocycles that are otherwise synthetically challenging to obtain.

Hair Dye Formulations with Thiadiazolopyridine Chromophores

Patent FR2910277A1 specifically enumerates multiple [1,2,5]thiadiazolo[3,4-c]pyridine derivatives, including 4,6,7-triphenyl and 6-(4-methylphenyl)-4,7-diphenyl variants, as direct dyes for keratin fiber coloration [1]. The 6-benzyl-4,7-diphenyl derivative, while not explicitly named in the patent claims, shares the core chromophoric scaffold described therein. Its higher LogP (6.01) relative to more polar analogs may favor partitioning into the hydrophobic keratin matrix, potentially influencing dye uptake and wash fastness. This compound is therefore a logical candidate for structure–property relationship studies in cosmetic dye research.

Application
Selection Property
Validation Focus
CNS research library design
Lipophilicity and PSA profile
Permeability assay context
Donor–acceptor polymer synthesis
PT core electron-accepting strength
Bandgap and switching kinetics validation
Fluorescent azaheterocycle precursor
Reductive ring-opening reactivity
Fluorescence quantum yield and stability
Cosmetic dye structure–property study
Chromophore and LogP profile
Keratin binding and wash fastness testing
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